molecular formula C11H10N2O B13989895 5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde

5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde

Cat. No.: B13989895
M. Wt: 186.21 g/mol
InChI Key: PCVZRHVWMPIZJP-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position, and a formyl group at the 5-position. The unique structure of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphoryl chloride and dimethylformamide. The reaction mixture is heated under reflux, leading to the formation of the desired aldehyde .

Industrial Production Methods

Industrial production of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenyl-1H-pyrazole: Lacks the formyl group at the 5-position.

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a chlorine atom at the 5-position instead of a formyl group.

    3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid

Uniqueness

3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 5-position allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar pyrazole derivatives .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-2-phenylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-7-11(8-14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PCVZRHVWMPIZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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